molecular formula C10H9NO2S B010830 Ethyl benzo[d]thiazole-5-carboxylate CAS No. 103261-70-7

Ethyl benzo[d]thiazole-5-carboxylate

Cat. No. B010830
M. Wt: 207.25 g/mol
InChI Key: ZSBYCGYHRQGYNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl benzo[d]thiazole-5-carboxylate and related compounds involves cyclization reactions of thioamides with chloroacetoacetate, achieving yields above 60% (Tang Li-jua, 2015). Another approach includes the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, characterized by spectroscopic methods (Muhammad Haroon et al., 2018).

Molecular Structure Analysis

Detailed molecular structure analysis is conducted using density functional theory (DFT), revealing optimized geometries and confirming hydrogen bonding sites within the molecule. Studies include vibrational assignments, bond lengths, angles, and chemical shifts, providing a comprehensive understanding of the compound's structure (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl benzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives, leading to the formation of new compounds with potential biological activities. These reactions are facilitated by different solvents and conditions, highlighting the compound's reactivity and versatility (H. M. Mohamed, 2021).

Physical Properties Analysis

The physical properties of ethyl benzo[d]thiazole-5-carboxylate derivatives are analyzed through crystallography, revealing their crystalline structure and intermolecular interactions. Hirshfeld surface analysis and DFT calculations further elucidate the compound's molecular packing and electrostatic potential map, indicating electrophilic and nucleophilic sites (P. Akhileshwari et al., 2021).

Chemical Properties Analysis

The chemical properties of ethyl benzo[d]thiazole-5-carboxylate and its derivatives are characterized by their spectroscopic features, reactivity patterns, and potential for forming hydrogen bonds. These properties are crucial for understanding the compound's behavior in various chemical environments and its applications in synthesis and drug design (S. Madan Kumar et al., 2020).

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl benzo[d]thiazole-5-carboxylate serves as a foundational compound in the synthesis of various derivatives with potential applications in scientific research. For instance, it has been utilized in the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through reactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives. These derivatives were synthesized using room temperature reactions in ethyl alcohol (EtOH) and triethylamine (TEA) solutions, showcasing the compound's versatility in generating diverse chemical structures with potential for further exploration in scientific research (H. M. Mohamed, 2021).

Biological Properties and Applications

In another study, the interaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine led to the synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. This compound, after further reactions, produced derivatives that exhibited significant antibacterial and antifungal activities, highlighting the potential of ethyl benzo[d]thiazole-5-carboxylate derivatives in developing new antimicrobial agents (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).

Optical and Electronic Properties

Moreover, the synthesis of novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives from ethyl benzo[d]thiazole-5-carboxylate and their subsequent evaluation as potential anticancer agents further demonstrate the compound's utility in medicinal chemistry. These derivatives have shown promising cytotoxicity against human cancer cell lines, indicating their potential in cancer therapy research (L. Nagarapu, Satheeshvarma Vanaparthi, Rajashaker Bantu, C. Ganesh Kumar, 2013).

Material Science and Photophysical Applications

Furthermore, the development of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery emphasizes the role of ethyl benzo[d]thiazole-5-carboxylate derivatives in synthetic and medicinal chemistry. These building blocks can be substituted at various positions, offering extensive possibilities for chemical space exploration around the molecule, potentially leading to the discovery of new therapeutic agents (Martina Durcik, Žan Toplak, Nace Zidar, J. Ilaš, A. Zega, D. Kikelj, L. P. Mašič, T. Tomašič, 2020).

properties

IUPAC Name

ethyl 1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBYCGYHRQGYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442418
Record name Ethyl benzo[d]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl benzo[d]thiazole-5-carboxylate

CAS RN

103261-70-7
Record name Ethyl 5-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103261-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl benzo[d]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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